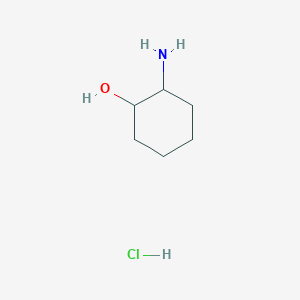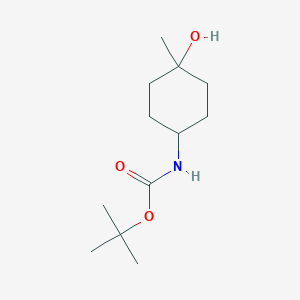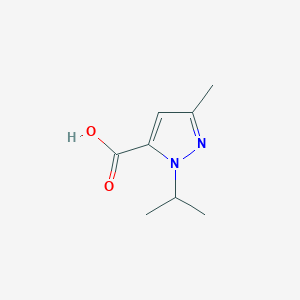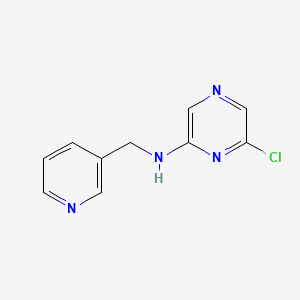
6-Chloro-N-(3-pyridinylmethyl)-2-pyrazinamine
Übersicht
Beschreibung
6-Chloro-N-(3-pyridinylmethyl)-2-pyrazinamine is a compound that falls within the chemical class of pyrazines, which are heterocyclic aromatic organic compounds featuring a six-membered ring with two nitrogen atoms opposite each other. The specific compound of interest is a derivative of pyrazinamine, a known anti-tubercular agent, and features a chloro and a pyridinylmethyl substituent on the pyrazine ring.
Synthesis Analysis
The synthesis of pyrazine derivatives can be achieved through various methods. One such method is the palladium-catalyzed heteroannulation process, which involves the reaction of N-(3-chloropyrazin-2-yl)-methanesulfonamide with terminal alkynes to yield substituted pyrrolo[2,3-b]pyrazines . Although the specific synthesis of 6-Chloro-N-(3-pyridinylmethyl)-2-pyrazinamine is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be complex and is often determined using techniques such as X-ray diffraction and quantum chemical DFT analysis. For instance, the crystal and molecular structures of a related compound, 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, have been elucidated, revealing a monoclinic space group and a bent conformation of the hydrazo-bridge . These techniques could be applied to determine the precise molecular structure of 6-Chloro-N-(3-pyridinylmethyl)-2-pyrazinamine.
Chemical Reactions Analysis
Pyrazine derivatives can undergo various chemical reactions, including cycloadditions and nucleophilic substitutions. For example, the cycloaddition of 3-amino-5-chloro-2(1H)-pyrazinones with olefins can lead to ring transformations into different pyridinone systems . Nucleophilic substitution reactions are also common, as demonstrated by the selective synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine from a chloro-substituted pyrazolo[3,4-d]pyrimidine . These reactions could be relevant for further functionalization of 6-Chloro-N-(3-pyridinylmethyl)-2-pyrazinamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can vary widely depending on their substituents. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly affect the electronic absorption spectra and redox behavior of the compounds . The presence of a chloro group on the pyrazine ring can facilitate further chemical modifications through reactions such as Suzuki–Miyaura and Sonogashira cross-coupling . The specific physical and chemical properties of 6-Chloro-N-(3-pyridinylmethyl)-2-pyrazinamine would need to be determined experimentally, but it is likely that the chloro and pyridinylmethyl groups would influence its reactivity and interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Chemical Reactivity
- The presence of the chloro group on pyrazine enables the creation of versatile new synthetic scaffolds through palladium-catalyzed Suzuki–Miyaura and Sonogashira cross-coupling reactions. These products are obtained in high yields under mild conditions, offering a safe and convenient method for electrocyclisation (Mal et al., 2015).
Advanced Derivative Synthesis
- The chemical structure of 6-Chloro-N-(3-pyridinylmethyl)-2-pyrazinamine allows for the synthesis of complex derivatives such as pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]-quinoxaline, showcasing its potential in creating diverse heterocyclic compounds (Kim et al., 1990).
Exploration in Medicinal Chemistry
- The compound's structure facilitates the synthesis of substituted pyridazine-3,6-diamines, a promising scaffold in medicinal chemistry. This approach utilizes the unreactive nature of the pyridazine 3-amino group, allowing for selective transformations without additional protective measures (Wlochal & Bailey, 2015).
Pharmaceutical Research and Molecular Docking
- In pharmaceutical research, the compound has been used to synthesize novel pyridine derivatives with potential antimicrobial and antioxidant activities. Molecular docking screenings have revealed moderate to good binding energies, indicating its potential in drug discovery (Flefel et al., 2018).
Environmental Impact Studies
- Environmental studies have identified N-Glucosyl metabolites of similar compounds in red beets, indicating the compound's potential transformation and interaction within biological systems (Ries et al., 1968).
Eigenschaften
IUPAC Name |
6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-6-13-7-10(15-9)14-5-8-2-1-3-12-4-8/h1-4,6-7H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCQTMUXKDCUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



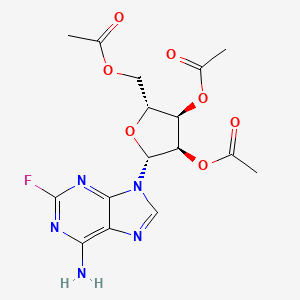
![ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1323380.png)

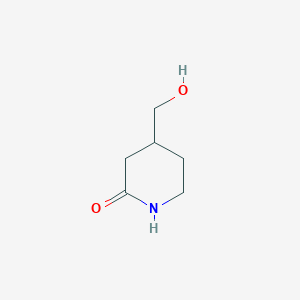
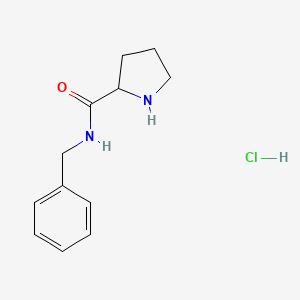

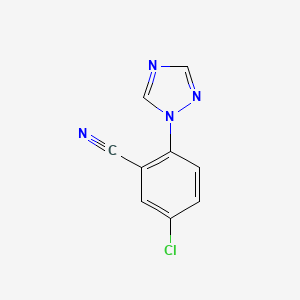
![Pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1323392.png)
